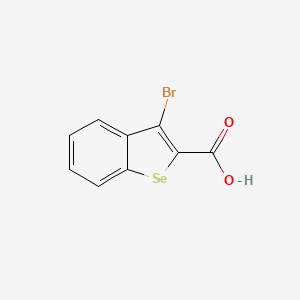

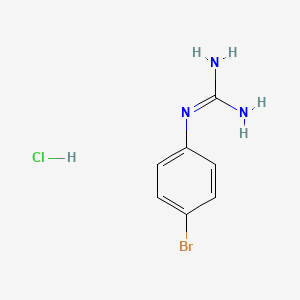

![molecular formula C11H6N4O4S B2606583 5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide CAS No. 900004-35-5](/img/structure/B2606583.png)

5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thienopyrimidine derivatives, such as “5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide”, hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . These compounds have various biological activities .

Synthesis Analysis

Thienopyrimidines can be synthesized through different methods. For instance, 3-amino-4-cyano-2-thiophenecarboxamides can be used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The synthesis of these compounds often involves a multi-step sequence consisting of key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .

Molecular Structure Analysis

Thienopyrimidine derivatives are structural analogs of purines . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .

Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions. For example, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .

Applications De Recherche Scientifique

Anticancer Research

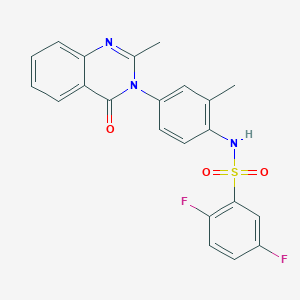

Thienopyrimidine derivatives, including compounds like 5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide, have been extensively studied for their anticancer properties. They are known to inhibit various enzymes and pathways involved in cancer cell proliferation. For instance, they can act as kinase inhibitors, which are crucial in the treatment of cancer as they regulate cellular communication and can lead to metastasis and drug resistance .

Antibacterial Activity

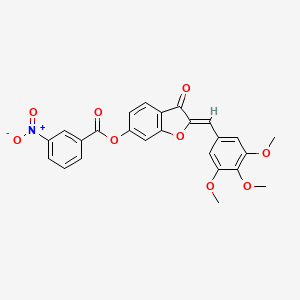

Furan derivatives are recognized for their antibacterial activity against both gram-positive and gram-negative bacteria. The inclusion of the furan nucleus in the compound structure is a key synthetic strategy in the search for new drugs due to the remarkable therapeutic efficacy of furan-related medicines .

Analgesic and Anti-inflammatory Applications

Compounds with a thieno[2,3-d]pyrimidin-4-yl moiety have shown potential as analgesics and anti-inflammatory agents. Their ability to modulate pain and inflammation makes them valuable for the development of new therapeutic agents .

Antimalarial Agents

The thienopyrimidine scaffold is being explored for the development of antimalarial agents. These compounds have shown promise in inhibiting the growth of malaria parasites, and their drug-like properties with low toxic effects make them suitable candidates for further research .

Cytotoxicity Studies

Thienopyrimidine derivatives are also used in cytotoxicity studies to evaluate their effectiveness against various cancer cell lines. This includes assessing their impact on human gastric, colon, liver, breast cancer, and nasopharyngeal carcinoma cell lines .

Enzyme Inhibition

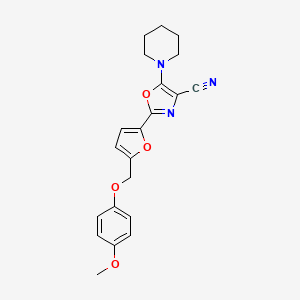

The structural analogs of purines, such as thienopyrimidine derivatives, are important in medicinal chemistry for their role in enzyme inhibition. This includes inhibiting topoisomerases, tubulin polymerization, and histone deacetylase (HDAC), which are targets for developing effective anticancer drugs .

Drug Development

Due to their structural and isoelectronic characteristics similar to purines, thienopyrimidine-containing compounds are attractive features in pharmaceutical drug development. They serve as models for creating new drugs with improved selectivity, efficiency, and safety .

Pharmacological Insights

Recent pharmacological insights suggest that thienopyrimidine derivatives, including 5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide, could be integrated into imidazole hybrids. These hybrids are being reviewed for their comprehensive therapeutic potential across various diseases .

Mécanisme D'action

Target of Action

Thienopyrimidine derivatives, a class to which this compound belongs, have been reported to inhibit various enzymes and pathways . These compounds have shown anticancer effects through the inhibition of protein kinases (PKs) . PKs are enzymes that play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance .

Mode of Action

Thienopyrimidine derivatives are known to interact with their targets, such as pks, leading to the inhibition of these enzymes . This inhibition disrupts the normal functioning of the enzymes, thereby affecting the cellular processes they regulate .

Biochemical Pathways

Thienopyrimidine derivatives have been reported to affect various pathways through the inhibition of enzymes like pks . PKs are involved in several signal transduction pathways, and their inhibition can lead to the disruption of these pathways .

Result of Action

Thienopyrimidine derivatives have been reported to exhibit various biological activities, including anticancer effects . These effects are likely a result of the compound’s interaction with its targets and the subsequent disruption of the normal functioning of these targets .

Orientations Futures

Propriétés

IUPAC Name |

5-nitro-N-thieno[2,3-d]pyrimidin-4-ylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4O4S/c16-10(7-1-2-8(19-7)15(17)18)14-9-6-3-4-20-11(6)13-5-12-9/h1-5H,(H,12,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXXUJFFAUKUFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=NC(=C21)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-[(2-Chlorobenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2606501.png)

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2606507.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-bromophenyl)methanone](/img/structure/B2606512.png)

![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2606513.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2606520.png)

![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2606521.png)